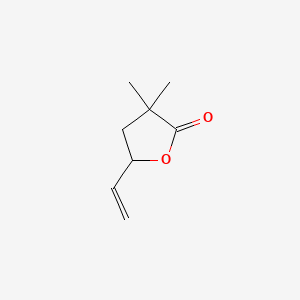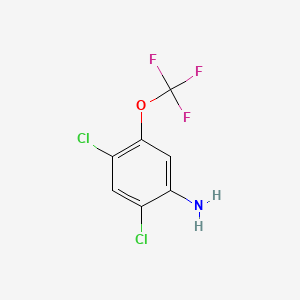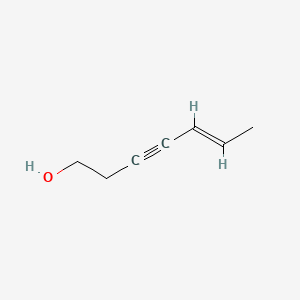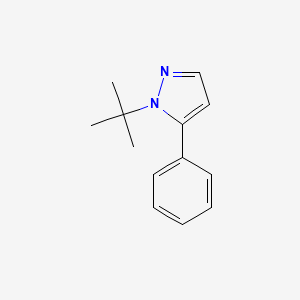
1-tert-butyl-5-phenyl-1H-pyrazole
Overview
Description
“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .Scientific Research Applications
Hydrogen-bonded structures and crystallography : Some derivatives of 1-tert-butyl-5-phenyl-1H-pyrazole form hydrogen-bonded chains and aggregates in their crystalline structures. These findings are significant for understanding molecular interactions and crystal engineering (Abonía et al., 2007); (Castillo et al., 2009).
Ligand design for palladium complexes : Pyrazole-based PCN pincer complexes of Palladium(II) have been synthesized, demonstrating potential applications in catalysis and organic synthesis (Bailey et al., 2015).
Insecticidal activities : Novel substituted pyrazole amide derivatives, based on the core structure of 1-tert-butyl-5-phenyl-1H-pyrazole, have shown promising insecticidal activities. This highlights its potential use in developing new insecticides (Deng et al., 2016).
Intermediate for pyrazole derivatives : A novel synthesis method has been developed for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, an intermediate useful for preparing various pyrazole derivatives. This suggests its utility in synthetic chemistry (Bobko et al., 2012).
Cycloaddition reactions and regioselectivity studies : Research into the reactivity of ynamides and nitrilimines with pyrazole structures has been conducted, revealing insights into regioselectivity and potential applications in organic synthesis (González et al., 2013).
Hydrogen bonding in molecular dimers : Studies on 3,5-diaryl-1H-pyrazoles have shown interesting hydrogen-bonding patterns, contributing to the understanding of molecular interactions and dimerization processes (Zheng et al., 2010).
Synthesis and characterization of novel derivatives : Various derivatives of 1-tert-butyl-5-phenyl-1H-pyrazole have been synthesized and characterized, expanding the scope of pyrazole chemistry and its applications (Wang et al., 2009); (Grotjahn et al., 2002).
Catalytic applications in organic reactions : Pyrazole-tethered phosphine ligands have been found to be effective catalysts for various cross-coupling reactions, indicating their utility in facilitating organic transformations (Pal et al., 2010).
CO2 fixation and small molecule reactions : A bifunctional frustrated pyrazolylborane Lewis pair has been utilized for the fixation of carbon dioxide and related small molecules, showcasing potential environmental applications (Theuergarten et al., 2012).
Pharmaceutical applications : Compounds derived from 1-tert-butyl-5-phenyl-1H-pyrazole have been studied for their potential as inhibitors of MAP kinase p38α, suggesting their relevance in medicinal chemistry (Getlik et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLMIRLFPBIQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693309 | |
| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-phenyl-1H-pyrazole | |
CAS RN |
1204355-48-5 | |
| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



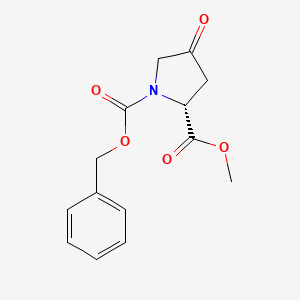
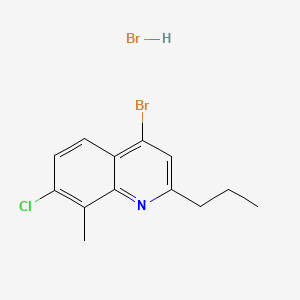
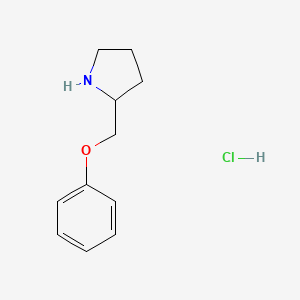
![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)
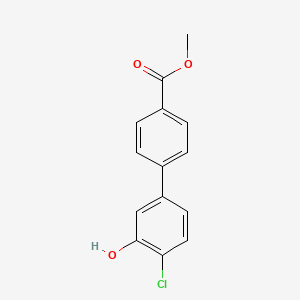
![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)
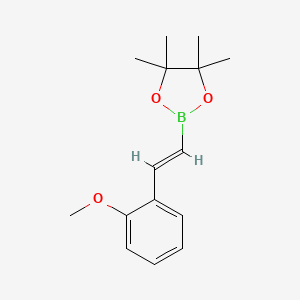
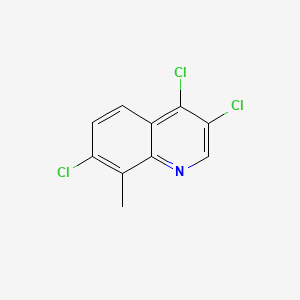
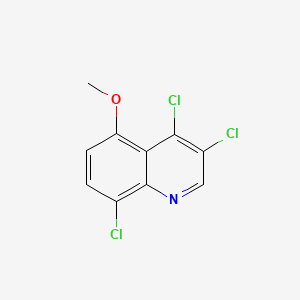
![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)
